1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one
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Overview
Description
1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused with a thiophene ring. This compound is known for its diverse pharmacological applications due to its structural versatility and potential therapeutic effects .
Preparation Methods
The synthesis of 1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one typically involves the following steps:
Heterocyclization Reactions: One method involves the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Thioarylation: Another method is the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides.
Ullmann Cross Coupling: A series of 2-aminobenzothiophenes, including esters of 3-carboxylic acids, can be obtained by a CuBr/1,10-Phen-catalyzed Ullmann cross coupling.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and amines.
Scientific Research Applications
1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(1-Benzothiophen-2-yl)-3-phenylprop-2-en-1-one can be compared with other benzothiophene derivatives such as:
Ipragliflozin: Used as an antidiabetic agent.
Raloxifene: Used for the treatment of osteoporosis.
Zileuton: Used as an anti-inflammatory agent.
Setaconazole: Used as an antifungal agent.
Benocyclidine: Known for its dopamine re-uptake inhibition properties.
The uniqueness of this compound lies in its structural versatility and the wide range of biological activities it exhibits.
Properties
CAS No. |
93486-61-4 |
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Molecular Formula |
C17H12OS |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H12OS/c18-15(11-10-13-6-2-1-3-7-13)17-12-14-8-4-5-9-16(14)19-17/h1-12H |
InChI Key |
MIYWYYPJOPEBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
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